

# 3-Methylfuran: A Comprehensive Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-Methylfuran

Cat. No.: B129892

[Get Quote](#)

CAS Number: 930-27-8 IUPAC Name: **3-Methylfuran**

This technical guide provides an in-depth overview of **3-Methylfuran**, a heterocyclic organic compound. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical and physical properties, synthesis, metabolic pathways, and toxicological profile.

## Chemical and Physical Properties

**3-Methylfuran** is a volatile, colorless to light yellow liquid.<sup>[1]</sup> It is a derivative of furan, with a methyl group substituted at the 3-position. Key quantitative data for **3-Methylfuran** are summarized in the table below for easy reference and comparison.

| Property                              | Value                                                                                 | Reference                                                                       |
|---------------------------------------|---------------------------------------------------------------------------------------|---------------------------------------------------------------------------------|
| Molecular Formula                     | C <sub>5</sub> H <sub>6</sub> O                                                       | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> |
| Molar Mass                            | 82.10 g/mol                                                                           | <a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a>                     |
| Boiling Point                         | 65-66 °C                                                                              | <a href="#">[1]</a>                                                             |
| Density                               | 0.92 g/mL                                                                             | <a href="#">[1]</a>                                                             |
| Refractive Index (n <sub>20/D</sub> ) | 1.431-1.433                                                                           | <a href="#">[1]</a>                                                             |
| Flash Point                           | -22 °C                                                                                | <a href="#">[1]</a>                                                             |
| Solubility                            | Sparingly soluble in<br>Chloroform, slightly soluble in<br>Ethyl Acetate and Methanol | <a href="#">[1]</a>                                                             |

## Experimental Protocols

### Chemical Synthesis of 3-Methylfuran

A common laboratory-scale synthesis of **3-Methylfuran** involves the decarboxylation of 3-methyl-2-furoic acid. The following protocol is adapted from established organic synthesis procedures.

#### Materials:

- 3-methyl-2-furoic acid
- Quinoline
- Copper powder
- Anhydrous magnesium sulfate
- Drierite
- Round-bottomed flask (125 mL)
- Vigreux column (30 cm)

- Water-cooled condenser
- Distilling flask (receiver)
- Heating mantle or liquid bath
- Ice-salt bath

Procedure:

- Combine 25 g of 3-methyl-2-furoic acid, 50 g of quinoline, and 4.5 g of copper powder in a 125-mL round-bottomed flask.
- Assemble the reaction apparatus by attaching the flask to a 30-cm Vigreux column, followed by a water-cooled condenser. The condenser should lead to a small distilling flask serving as a receiver, which is cooled in an ice-salt bath.
- Heat the reaction mixture using a heating mantle or a suitable liquid bath.
- The decarboxylation reaction will proceed, and **3-Methylfuran** will distill over. Collect the crude product in the cooled receiver.
- Decant the contents of the receiver, separating it from any ice that may have formed.
- Dry the crude **3-Methylfuran** over approximately 1.5 g of anhydrous magnesium sulfate, followed by Drierite, in a tightly sealed flask.
- Perform a final distillation of the dried product to yield pure **3-Methylfuran**. The expected boiling point is 65.5–66 °C.

## In Vitro Metabolism of **3-Methylfuran** using Liver Microsomes

This protocol outlines a general procedure for investigating the metabolism of **3-Methylfuran** using liver microsomes, which are a rich source of cytochrome P450 (CYP) enzymes. The primary goal is to identify metabolites and characterize the enzymes involved.

Materials:

- **3-Methylfuran**
- Pooled human or rodent liver microsomes
- NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Phosphate buffer (e.g., 0.1 M, pH 7.4)
- Specific CYP isoform inhibitors (optional, for reaction phenotyping)
- Acetonitrile or other suitable organic solvent for quenching the reaction
- Incubator or water bath at 37 °C
- Centrifuge
- LC-MS/MS system for analysis

**Procedure:**

- Prepare a stock solution of **3-Methylfuran** in a suitable solvent (e.g., methanol or DMSO) at a known concentration.
- In a microcentrifuge tube, pre-incubate a mixture of liver microsomes (typically at a final protein concentration of 0.5-1.0 mg/mL) and **3-Methylfuran** (at the desired final concentration, e.g., 1-10 µM) in phosphate buffer at 37 °C for 5-10 minutes.
- Initiate the metabolic reaction by adding the NADPH regenerating system.
- Incubate the reaction mixture at 37 °C for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).
- Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile. This will precipitate the proteins.
- Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

- Transfer the supernatant to a new tube or a 96-well plate for analysis.
- Analyze the samples by LC-MS/MS to identify and quantify the parent compound (**3-Methylfuran**) and any formed metabolites.

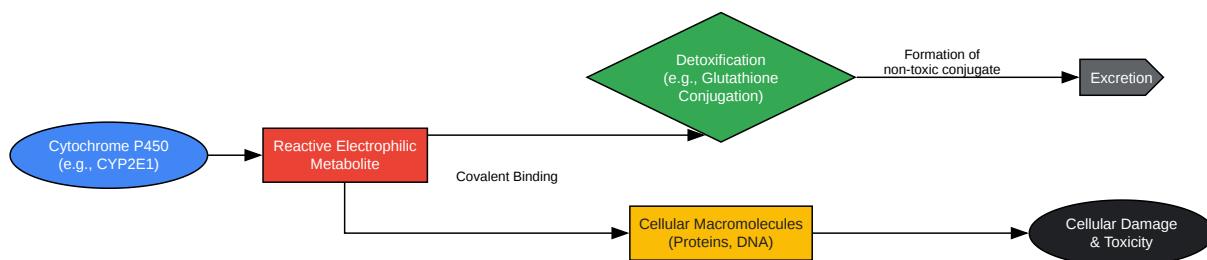
## Acute Inhalation Toxicity Study in Rodents

This protocol describes a typical acute inhalation toxicity study to assess the potential health hazards of **3-Methylfuran** following short-term exposure.

### Materials and Equipment:

- Young adult laboratory rodents (e.g., rats or mice) of a specific strain.
- Inhalation exposure chamber.
- A system for generating and monitoring a stable concentration of **3-Methylfuran** vapor in the air.
- Standard laboratory animal caging and husbandry supplies.

### Procedure:

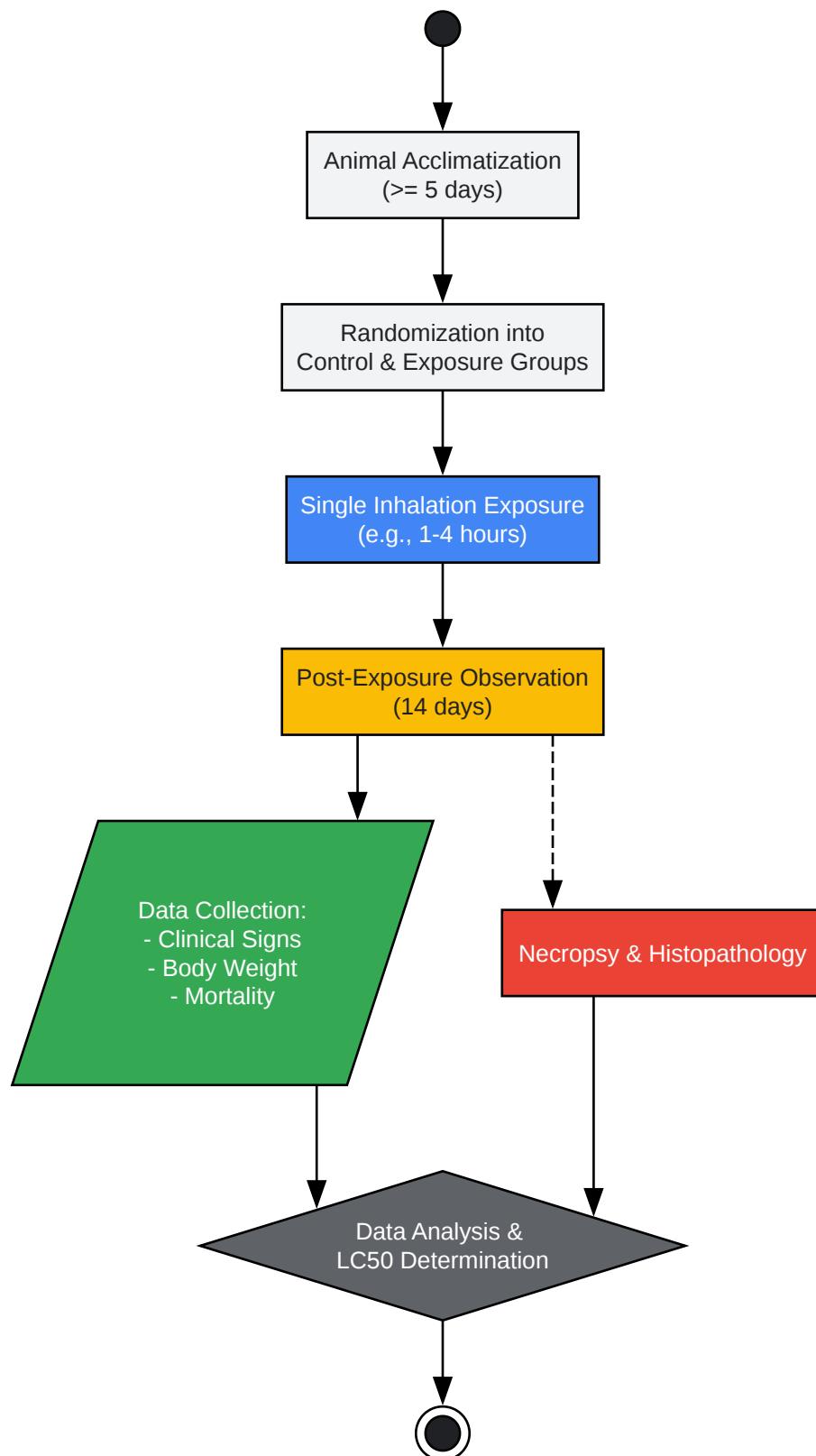

- Acclimatize the animals to the laboratory conditions for at least 5 days prior to exposure.
- Randomly assign animals to control and exposure groups.
- Expose the animals in the inhalation chamber to a target concentration of **3-Methylfuran** for a fixed duration (e.g., 1 to 4 hours). A control group is exposed to filtered air under the same conditions.
- During and after exposure, monitor the animals for clinical signs of toxicity, such as changes in respiratory rate, activity levels, and any visible signs of distress.[\[2\]](#)
- Following exposure, house the animals under standard conditions and observe them for a period of 14 days for any delayed toxic effects and mortality.
- Record body weights before exposure and at regular intervals during the observation period.

- At the end of the study, or at specified time points, euthanize the animals and perform a gross necropsy.
- Collect selected tissues (e.g., nasal passages, lungs, liver) for histopathological examination to identify any treatment-related lesions.<sup>[5]</sup> For instance, studies have shown that **3-Methylfuran** can cause necrosis of the olfactory epithelium and centrilobular hepatic necrosis in rats and hamsters.<sup>[5]</sup> In mice, necrosis of nonciliated bronchiolar epithelial (Clara) cells has been observed.<sup>[2]</sup>

## Signaling Pathways and Logical Relationships

### Metabolic Activation of 3-Methylfuran

The metabolism of **3-Methylfuran**, similar to other furans, is primarily mediated by cytochrome P450 enzymes in the liver. This metabolic activation can lead to the formation of reactive intermediates that are responsible for its toxicity. The diagram below illustrates the proposed metabolic pathway.




[Click to download full resolution via product page](#)

Caption: Proposed metabolic pathway of **3-Methylfuran**.

## Experimental Workflow for Inhalation Toxicity Assessment

The following diagram outlines the logical workflow for conducting an acute inhalation toxicity study of **3-Methylfuran**.



[Click to download full resolution via product page](#)

Caption: Workflow for an acute inhalation toxicity study.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Acute inhalation toxicity of 3-methylfuran in the mouse: pathology, cell kinetics, and respiratory rate effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Test No. 403: Acute Inhalation Toxicity - Overton [app.overton.io]
- 4. epa.gov [epa.gov]
- 5. Pathology of acute inhalation exposure to 3-methylfuran in the rat and hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [3-Methylfuran: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b129892#3-methylfuran-cas-number-and-iupac-name\]](https://www.benchchem.com/product/b129892#3-methylfuran-cas-number-and-iupac-name)

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)